molecular formula C16H26N4O4 B11531934 N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide

Cat. No.: B11531934
M. Wt: 338.40 g/mol
InChI Key: FGTQEICFEHSKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with diethylamino, dimethylamino, methoxy, and nitro groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The benzamide core is formed by reacting the nitro-methoxy benzene derivative with an appropriate amine, such as diethylamine, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and methylation steps, and large-scale batch reactors for amidation and dimethylamination. The reaction conditions are carefully controlled to maximize yield and purity, often involving automated monitoring and adjustment of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may participate in redox reactions, while the amino groups can form hydrogen bonds or ionic interactions with biological molecules. These interactions can alter the function of proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Diethylamino)ethyl]benzamide: Lacks the nitro and methoxy groups, resulting in different reactivity and biological activity.

    4-(Dimethylamino)-2-methoxy-5-nitrobenzamide: Lacks the diethylaminoethyl group, affecting its solubility and interaction with biological targets.

    N-[2-(Dimethylamino)ethyl]-4-(methoxy)-5-nitrobenzamide: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both diethylamino and dimethylamino groups enhances its solubility and ability to interact with a wide range of molecular targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H26N4O4

Molecular Weight

338.40 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide

InChI

InChI=1S/C16H26N4O4/c1-6-19(7-2)9-8-17-16(21)12-10-14(20(22)23)13(18(3)4)11-15(12)24-5/h10-11H,6-9H2,1-5H3,(H,17,21)

InChI Key

FGTQEICFEHSKTB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N(C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.